6-Hydroxy-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-methylnicotinaldehyde is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of nicotinic acid and features a hydroxyl group at the 6th position and a methyl group at the 2nd position on the nicotinaldehyde structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylnicotinaldehyde can be achieved through various organic synthesis methods. One common approach involves the hydroxylation of 2-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions . Another method includes the decarboxylation of 6-hydroxy-2,3-pyridinedicarboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the hydroxylation and methylation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of nicotinaldehyde, which can be further utilized in different chemical processes .
Scientific Research Applications
6-Hydroxy-2-methylnicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities, influence oxidative stress responses, and affect cellular signaling pathways. The compound’s hydroxyl and aldehyde groups play crucial roles in its biochemical interactions and effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Hydroxy-2-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6th position and methyl group at the 2nd position differentiate it from other nicotinaldehyde derivatives, making it valuable for targeted research and applications.
Properties
IUPAC Name |
2-methyl-6-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-6(4-9)2-3-7(10)8-5/h2-4H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXPFQCSBMOUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.